molecular formula C11H16O B14639503 2,2,4-Trimethylbicyclo[3.2.1]oct-3-en-6-one CAS No. 56856-75-8

2,2,4-Trimethylbicyclo[3.2.1]oct-3-en-6-one

Cat. No.: B14639503
CAS No.: 56856-75-8
M. Wt: 164.24 g/mol
InChI Key: MCWIRCIEVJVCEF-UHFFFAOYSA-N
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Description

2,2,4-Trimethylbicyclo[321]oct-3-en-6-one is an organic compound with a unique bicyclic structure It is characterized by its three-dimensional framework, which includes a bicyclo[321]octane core with three methyl groups and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethylbicyclo[3.2.1]oct-3-en-6-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethylbicyclo[3.2.1]oct-3-en-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

2,2,4-Trimethylbicyclo[3.2.1]oct-3-en-6-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.

    Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions.

    Industry: Used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism by which 2,2,4-Trimethylbicyclo[3.2.1]oct-3-en-6-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways. The ketone group can participate in hydrogen bonding and other interactions, further modulating its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,4-Trimethylbicyclo[3.2.1]oct-3-en-6-one is unique due to its specific arrangement of methyl groups and the presence of a ketone functional group. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

CAS No.

56856-75-8

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

2,2,4-trimethylbicyclo[3.2.1]oct-3-en-6-one

InChI

InChI=1S/C11H16O/c1-7-6-11(2,3)8-4-9(7)10(12)5-8/h6,8-9H,4-5H2,1-3H3

InChI Key

MCWIRCIEVJVCEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(C2CC1C(=O)C2)(C)C

Origin of Product

United States

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